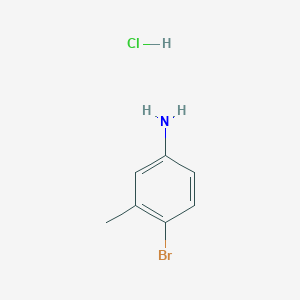

4-Bromo-3-methylaniline hydrochloride

Description

Properties

IUPAC Name |

4-bromo-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-4-6(9)2-3-7(5)8;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZVHQKKIGXCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639955 | |

| Record name | 4-Bromo-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-03-9 | |

| Record name | 4-Bromo-3-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-Methylaniline

One common method involves the electrophilic bromination of 3-methylaniline using bromine as the brominating agent. This method typically employs a solvent such as acetic acid to facilitate the reaction.

- Reagents: Bromine (Br₂), acetic acid

- Temperature: Controlled to ensure regioselectivity

- Time: Varies based on the scale of the reaction

- Dissolve 3-methylaniline in acetic acid.

- Slowly add bromine while stirring at room temperature.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- After completion, quench the reaction and extract the product using dichloromethane.

- Purify the crude product through recrystallization or column chromatography.

Use of Oxybromination Agents

Another effective method involves using oxybromination agents such as o-xylylene bis(triethylammonium tribromide). This method enhances selectivity and yield.

- Prepare a solution of 3-methylaniline in acetonitrile.

- Add oxybromination agent and stir at room temperature for a specified duration.

- Filter and extract with water and dichloromethane.

- Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.

Yield: Approximately 95% under optimized conditions.

Industrial Production Methods

In industrial settings, the preparation of this compound may involve large-scale bromination processes that optimize yield and purity. The following points summarize typical industrial practices:

- Continuous Flow Reactors: These are used to maintain consistent reaction conditions and improve efficiency.

- Purification Techniques: Techniques such as distillation or large-scale recrystallization are employed to achieve high purity levels.

- Safety Measures: Industrial processes must comply with safety regulations due to the hazardous nature of bromine and other reagents involved.

Comparison of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

| Method | Reagents | Yield | Purification Method | Notes |

|---|---|---|---|---|

| Bromination with Br₂ | Bromine, acetic acid | Varies | Recrystallization | Simple but requires careful monitoring |

| Oxybromination | Oxybromination agent | ~95% | Silica gel chromatography | Higher selectivity and yield |

| Industrial Scale | Continuous flow reactors | High | Distillation | Optimized for large-scale production |

Research Findings

Recent studies have explored various aspects of synthesizing and utilizing this compound:

Regioselectivity Studies: Research indicates that controlling reaction conditions is crucial for achieving selective bromination at the desired position on the aromatic ring.

Applications in Synthesis: The compound serves as a precursor for various derivatives used in medicinal chemistry, highlighting its significance in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylaniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that derivatives of 4-Bromo-3-methylaniline exhibit significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-S. Typhi, indicating its potential as an antibacterial agent .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 6.25 | Strong |

| Other derivatives | Varies | Moderate to strong |

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly as an alkaline phosphatase inhibitor. One derivative demonstrated an IC value of 1.469 ± 0.02 µM, highlighting its potential in therapeutic applications targeting enzyme-related diseases .

Applications in Drug Development

4-Bromo-3-methylaniline hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds:

- Pyrrolidinone Derivatives : It is utilized in synthesizing 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, which has shown promise in preclinical studies for its analgesic effects .

- Isoquinoline Derivatives : The compound is involved in synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines through reductive amination processes, which are important in developing neuroactive drugs .

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylaniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a. 4-Bromo-2-methylaniline (CAS 6832-87-7)

- Molecular Formula : C₇H₈BrN (same as free base of 4-Bromo-3-methylaniline).

- Purity : 98% .

- Key Differences: Bromine at position 4 and methyl at position 2 (vs. methyl at position 3 in 4-Bromo-3-methylaniline). Altered electronic effects: The ortho-methyl group may sterically hinder reactions at the amino group compared to the meta-methyl isomer. Applications: Likely used in similar synthetic pathways but with differing reactivity profiles .

b. 5-Bromo-2-methylaniline (CAS 95% purity)

Halogen-Substituted Analogs

a. 4-Bromo-2-Chloroaniline Hydrochloride (Compound 3c [B])

- Synthesis : Prepared via acid hydrolysis with thionyl chloride, yielding 41.2% as a light purple solid .

- Key Differences :

b. 4-Chloro-2-methylaniline Hydrochloride (CAS 3165-93-3)

Functional Group Variants

a. 3-Bromo-4-methoxyaniline Hydrochloride (CAS 19056-41-8)

- Structure : Methoxy group at position 4 and bromine at position 3.

- Key Differences: Methoxy’s electron-donating effect increases solubility in polar solvents compared to methyl . Applications: Potential use in dyes or ligands due to methoxy’s coordination ability .

b. N,N'-Terephthalylidenebis(4-Bromo-3-methylaniline)

Physical Properties

Biological Activity

4-Bromo-3-methylaniline hydrochloride (C7H9BrClN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H9BrClN |

| Molecular Weight | 218.51 g/mol |

| CAS Number | 24212085 |

| Appearance | White crystalline solid |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 4-Bromo-3-methylaniline derivatives. In one investigation, various compounds synthesized from 4-bromo-3-methylaniline were tested against XDR-S. Typhi, a multidrug-resistant strain of Salmonella.

Minimum Inhibitory Concentration (MIC) Results

The antibacterial activity was evaluated using the agar well diffusion method, and the results for several derivatives are summarized below:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound 5a | 50 | 100 |

| Compound 5b | 25 | 50 |

| Compound 5c | 12.5 | 25 |

| Compound 5d | 6.25 | 12.5 |

Compound 5d exhibited the strongest antibacterial activity, demonstrating an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL, indicating its potential as a lead compound for developing new antibacterial agents against resistant strains .

The mechanism by which these compounds exert their antibacterial effects involves interactions with specific proteins in bacterial cells. For instance, compound 5d formed multiple hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and inhibitory potential. The molecular docking studies revealed a binding energy of , indicating a strong interaction with the target protein .

In Vitro Biological Activity

In addition to its antibacterial properties, studies have shown that derivatives of 4-bromo-3-methylaniline also exhibit significant enzyme inhibition activities. For example, in vitro assays indicated that some synthesized compounds acted as potent inhibitors of alkaline phosphatase (ALP), with IC50 values as low as for the most active derivative .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives of 4-bromo-3-methylaniline for their antimicrobial efficacy against XDR-S. Typhi. The findings confirmed that modifications to the aniline structure could enhance antibacterial properties significantly .

- Therapeutic Applications : Research has also suggested that compounds derived from 4-bromo-3-methylaniline could be explored for therapeutic applications beyond antibacterial uses, including potential roles in cancer therapy due to their ability to inhibit specific enzymes involved in tumor progression .

- Computational Studies : Structural and computational studies have been conducted to predict the biological activity of various derivatives, providing insights into their mechanisms of action and guiding future synthesis efforts .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.